tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
Nomenclature and Chemical Classification
Tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate represents a sophisticated example of heterocyclic spiro compound nomenclature following International Union of Pure and Applied Chemistry guidelines. The systematic naming conventions for spiro compounds were first established by Adolf von Baeyer in 1900, providing a framework that continues to guide the nomenclature of complex spirocyclic structures today. The compound's name reflects several key structural features that define its chemical classification and three-dimensional architecture.
The prefix "spiro" denotes the presence of two rings sharing a single common atom, which distinguishes this class from other bicyclic compounds. In the case of this particular compound, the notation "[3.5]" indicates that one ring contains three carbon atoms (excluding the spiro atom) while the other contains five carbon atoms, following the ascending order convention established in spiro nomenclature. This numerical descriptor provides immediate insight into the relative sizes of the two rings forming the spirocyclic system.
The heterocyclic nature of the compound is indicated by the presence of both nitrogen and oxygen atoms within the ring system, designated by the "1-oxa-7-aza" portion of the name. The oxygen atom occupies position 1 in the numbering system, while the nitrogen atom is located at position 7, establishing the specific heteroatom arrangement within the bicyclic framework. The presence of these heteroatoms classifies the compound as a heterocyclic spiro compound rather than a purely carbocyclic system.
The functional groups attached to the spirocyclic core further define the compound's chemical identity. The iodomethyl substituent at position 2 represents a halogenated alkyl group that significantly influences the compound's reactivity and synthetic utility. The tert-butyl carboxylate moiety attached to the nitrogen atom at position 7 functions as a protecting group, commonly employed in organic synthesis to mask the reactivity of the nitrogen center during multi-step synthetic transformations.
Structural Identification and CAS Registry
The Chemical Abstracts Service registry number 1160246-84-3 serves as the unique identifier for this compound within the global chemical literature. This registry number, assigned by the Chemical Abstracts Service, provides an unambiguous means of identifying the compound across databases, publications, and commercial sources, ensuring consistent recognition regardless of nomenclature variations or alternative naming systems.
The molecular formula C₁₃H₂₂INO₃ encapsulates the elemental composition of the compound, indicating the presence of thirteen carbon atoms, twenty-two hydrogen atoms, one iodine atom, one nitrogen atom, and three oxygen atoms. This formula corresponds to a molecular weight of 367.22 grams per mole, which has been consistently reported across multiple chemical databases and commercial suppliers. The relatively high molecular weight reflects the substantial structural complexity of the spirocyclic framework combined with the attached functional groups.
The three-dimensional structural representation of the compound reveals the characteristic perpendicular arrangement of the two rings that defines spirocyclic architecture. This spatial arrangement creates a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with molecular interactions and produces diverse geometric shapes that are valuable in medicinal chemistry applications. The rigid conformational features inherent to the spirocyclic framework contribute to the compound's potential utility as a synthetic intermediate and building block for more complex molecular structures.
The compound's structural complexity is further illustrated through its Simplified Molecular-Input Line-Entry System notation: CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CI. This notation provides a standardized method for representing the molecular structure in a linear format, facilitating computational analysis and database searches. The InChI (International Chemical Identifier) key BYWOAGRBPWRFSD-UHFFFAOYSA-N offers another standardized identifier that enables consistent recognition across different chemical information systems.
Historical Development of Spirocyclic Compounds
The historical development of spirocyclic compounds traces back to the pioneering work of Adolf von Baeyer in 1900, who first discovered and characterized spiro compounds, establishing the fundamental nomenclature system that continues to guide the field today. Von Baeyer's initial investigations focused on bicyclic compounds with only one atom common to both rings, laying the groundwork for understanding the unique structural and chemical properties that distinguish spiro compounds from other multicyclic systems.
The evolution of spirocyclic chemistry gained significant momentum throughout the twentieth century as researchers recognized the unique three-dimensional properties and biological activities associated with these compounds. The rigid conformational features and perpendicular arrangement of spiro compounds result in the suppression of molecular interactions of π-systems, enhanced solubility, and prevention of excimer formation often observed in solid-state fluorescent compounds. These distinctive properties have driven sustained interest in the synthesis and application of spirocyclic structures across multiple chemical disciplines.
The recognition of spirocyclic motifs in natural products has been a driving force in the development of synthetic methodologies for accessing these complex structures. Many naturally occurring compounds contain spiro linkages in their structures, including alkaloids such as spirotryprostatin, marcfortine, and various steroid derivatives that exhibit significant biological activities. The presence of spirocyclic cores in biologically active natural products has highlighted the importance of developing efficient synthetic routes to access these challenging molecular architectures.
The specific subclass of oxa-azaspiro compounds, to which this compound belongs, represents a particularly important category within spirocyclic chemistry due to the combined presence of oxygen and nitrogen heteroatoms. These mixed heteroatom systems offer unique reactivity patterns and biological properties that have made them attractive targets for synthetic chemists and medicinal chemists alike.
Position in the Chemical Literature
This compound occupies a specialized position within the chemical literature as a representative member of the heterocyclic spirocyclic compound family. The compound has been documented in major chemical databases including PubChem, where related spirocyclic structures are catalogued and their properties systematically recorded. The presence of both nitrogen and oxygen heteroatoms within the spirocyclic framework places this compound within the broader category of mixed heteroatom spiro systems that have gained considerable attention in recent years.
The compound's significance in the literature is enhanced by its potential role as a synthetic intermediate in the preparation of more complex spirocyclic structures. Patent literature indicates that compounds of this structural type serve as valuable building blocks in multi-step synthetic sequences, particularly in the development of pharmaceutical intermediates and biologically active compounds. The presence of the iodomethyl substituent provides a reactive handle for further chemical transformations, while the tert-butyl carboxylate group serves as a standard protecting group that can be selectively removed under appropriate conditions.
Within the context of heterocyclic chemistry classification systems, this compound falls under the International Union of Pure and Applied Chemistry designation for spiro heterocycles containing both oxygen and nitrogen atoms. The specific ring sizes (three-membered and five-membered rings) and heteroatom positioning place it within a well-defined structural category that has been the subject of systematic synthetic and theoretical studies. The compound represents an example of the type of complex heterocyclic structures that have become increasingly important in modern organic synthesis.
The commercial availability of this compound from multiple chemical suppliers indicates its recognition as a useful synthetic building block within the research community. The compound is typically offered in research quantities with purities exceeding 95%, suggesting standardized synthetic routes have been developed for its preparation. The pricing and availability patterns reflect its status as a specialized intermediate rather than a commodity chemical, consistent with its role in targeted synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOAGRBPWRFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic nonane core. This can be achieved through a cyclization reaction of appropriate precursors, such as a linear or cyclic amine with a suitable electrophile.
Introduction of the Oxazolidine Ring: The oxazolidine ring is introduced via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Iodomethylation: The iodomethyl group is introduced through a halogenation reaction, typically using iodomethane (CH3I) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxazolidine ring can be oxidized to form oxazolidinones or reduced to yield amino alcohols.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxazolidinones or other oxidized derivatives.
Reduction Products: Amino alcohols or other reduced forms.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[35]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can serve as a precursor for the synthesis of bioactive molecules. Its spirocyclic structure is often found in natural products and pharmaceuticals, making it a valuable intermediate in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and stability make it suitable for various applications, including as a cross-linking agent or a precursor for functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the iodomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic scaffold of this compound is shared with several derivatives, differing primarily in substituents at position 2. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogues
Key Comparative Insights
Reactivity: The iodomethyl derivative exhibits superior leaving-group ability compared to bromo or hydroxymethyl analogues, making it ideal for nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) . Aminomethyl and cyano derivatives enable functional diversification via amine acylation or nitrile reduction, respectively .
Synthetic Utility :
- The hydroxymethyl analogue serves as a precursor to iodomethyl via halogenation .
- The oxo-diaza variant (CAS: 392331-78-1) is utilized in crystallography due to its rigid, hydrogen-bonding-capable structure .
Safety Profiles: Most analogues share hazards (skin/eye irritation), suggesting the spirocyclic core contributes to these effects. The cyano and iodomethyl derivatives additionally pose oral toxicity risks (H302) .
Applications :
- Pharmaceutical Intermediates : The iodomethyl compound is critical in synthesizing inverse agonists (e.g., PF-6870961, a metabolite of ghrelin receptor antagonist PF-5190457) .
- Scaffold Exploration : Simplified variants (e.g., 2-oxa or oxo-diaza) are used to study spirocyclic ring effects on bioactivity .
Biological Activity
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, with CAS number 1160246-84-3, is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H22INO3
- Molecular Weight : 367.22 g/mol
- Structure : The compound features a tert-butyl group, an iodomethyl moiety, and an oxazolidine ring, contributing to its reactivity and biological interactions.
Research indicates that the iodinated methyl group in this compound acts as an electrophile. This characteristic allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating various biological pathways. Such interactions may lead to significant effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit notable antimicrobial activities. The mechanism typically involves disruption of bacterial cell walls or interference with essential metabolic pathways.
Anticancer Potential
The compound's ability to form covalent bonds with target proteins suggests potential applications in cancer therapy. Preliminary studies indicate that it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that tert-butyl derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.
Data Table
| Property | Value |
|---|---|
| CAS Number | 1160246-84-3 |
| Molecular Weight | 367.22 g/mol |
| Antimicrobial Activity | Effective against various bacteria |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism of Action | Covalent bond formation |
Q & A
Basic: What are the key physicochemical properties and recommended storage conditions for this compound?
Answer:
- Molecular Formula: C₁₃H₂₂INO₃
- Molecular Weight: 367.22 g/mol .
- Storage: To ensure stability, store at -20°C in a dry, dark environment , and avoid exposure to moisture or static electricity .
- Hazards: Classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .
Basic: What spectroscopic techniques are used to characterize this compound and its derivatives?
Answer:
- 1H NMR (400–500 MHz, CDCl₃): Peaks for spirocyclic protons (δ 1.0–3.5 ppm), tert-butyl groups (δ ~1.15 ppm), and iodomethyl groups (δ ~3.3–4.0 ppm) .
- 13C NMR: Key signals include carbonyl carbons (δ ~155–170 ppm) and sp³ carbons in the azaspiro system (δ ~30–50 ppm) .
- Mass Spectrometry (MS): Used to confirm molecular weight via ESI or MALDI-TOF .
Basic: What synthetic routes are reported for preparing this compound?
Answer:
Typical synthesis involves:
Spirocyclic Core Formation: Cyclization of precursors (e.g., epoxides or aziridines) under basic conditions .
Iodomethyl Introduction: Halogenation (e.g., using KI/NaI) or substitution of a leaving group (e.g., bromo → iodo via Finkelstein reaction) .
Boc Protection: tert-Butoxycarbonyl (Boc) group added to the nitrogen using di-tert-butyl dicarbonate .
Advanced: How can researchers resolve contradictions in 1H NMR data when characterizing derivatives?
Answer:
- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- X-ray Crystallography: Use SHELX software for structural confirmation if crystals are obtainable .
- Computational Modeling: Compare experimental shifts with DFT-predicted values to validate assignments .
Advanced: What strategies optimize regioselectivity in substitution reactions involving the iodomethyl group?
Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of incoming groups .
- Catalyst Design: Transition metals (e.g., Pd for cross-couplings) improve selectivity for C–I bond activation .
- Temperature Control: Lower temperatures (-20°C to 0°C) reduce side reactions in SN2 pathways .
Advanced: How does the iodomethyl group influence reactivity compared to bromo/chloro analogs?
Answer:
- Leaving Group Ability: Iodine’s polarizability makes it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) than Br/Cl analogs .
- Steric Effects: The bulky tert-butyl group adjacent to the iodomethyl may slow reactions, requiring longer reaction times .
- Data Comparison: Bromo analogs (e.g., tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate) show 20–30% lower yields in similar conditions .
Advanced: How can researchers design derivatives to explore biological activity (e.g., antimicrobial)?
Answer:
- Functionalization: Introduce polar groups (e.g., amines, hydroxyls) via substitution or oxidation to enhance solubility and target interaction .
- Structure-Activity Relationship (SAR): Compare with spirocyclic analogs (e.g., tert-butyl 2-cyano-7-azaspiro derivatives) to identify key pharmacophores .
- In Vitro Assays: Test against bacterial strains (e.g., S. aureus, E. coli) using MIC assays and cytotoxicity screening .
Advanced: What computational tools are recommended for predicting reaction pathways of this compound?
Answer:
- DFT Calculations: Gaussian or ORCA for transition-state analysis of substitution reactions .
- Molecular Dynamics (MD): GROMACS to simulate interactions with biological targets (e.g., enzymes) .
- Retrosynthesis Software: ChemAxon or Synthia to plan multi-step syntheses .
Advanced: How should researchers handle discrepancies in reported synthetic yields for this compound?
Answer:
- Reproducibility Checks: Verify purity of starting materials and moisture-free conditions .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., deiodinated derivatives) .
- Scale-Up Adjustments: Optimize stoichiometry and catalyst loading for larger batches .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?
Answer:
- Low Crystallinity: Common due to the flexible spirocyclic structure. Use slow evaporation with mixed solvents (e.g., EtOAc/hexane) .
- SHELX Refinement: Apply TWIN commands for handling twinned crystals .
- Cryoprotection: Flash-cool crystals in liquid N₂ to prevent degradation during X-ray data collection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
